Cas no 1602401-34-2 (1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one)
1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-744904
- 1-(7-chloro-1-benzofuran-2-yl)-3-methylbutan-1-one
- 1602401-34-2
- 1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one
-
- Inchi: 1S/C13H13ClO2/c1-8(2)6-11(15)12-7-9-4-3-5-10(14)13(9)16-12/h3-5,7-8H,6H2,1-2H3
- InChI Key: MVWJHCOUIXBNHV-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1OC(=C2)C(CC(C)C)=O
Computed Properties
- Exact Mass: 236.0604073g/mol
- Monoisotopic Mass: 236.0604073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 30.2Ų
1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-744904-1.0g |
1-(7-chloro-1-benzofuran-2-yl)-3-methylbutan-1-one |
1602401-34-2 | 95% | 1.0g |
$628.0 | 2024-05-23 | |
| Enamine | EN300-744904-0.05g |
1-(7-chloro-1-benzofuran-2-yl)-3-methylbutan-1-one |
1602401-34-2 | 95% | 0.05g |
$528.0 | 2024-05-23 | |
| Enamine | EN300-744904-0.1g |
1-(7-chloro-1-benzofuran-2-yl)-3-methylbutan-1-one |
1602401-34-2 | 95% | 0.1g |
$553.0 | 2024-05-23 | |
| Enamine | EN300-744904-0.25g |
1-(7-chloro-1-benzofuran-2-yl)-3-methylbutan-1-one |
1602401-34-2 | 95% | 0.25g |
$579.0 | 2024-05-23 | |
| Enamine | EN300-744904-0.5g |
1-(7-chloro-1-benzofuran-2-yl)-3-methylbutan-1-one |
1602401-34-2 | 95% | 0.5g |
$603.0 | 2024-05-23 | |
| Enamine | EN300-744904-2.5g |
1-(7-chloro-1-benzofuran-2-yl)-3-methylbutan-1-one |
1602401-34-2 | 95% | 2.5g |
$1230.0 | 2024-05-23 | |
| Enamine | EN300-744904-5.0g |
1-(7-chloro-1-benzofuran-2-yl)-3-methylbutan-1-one |
1602401-34-2 | 95% | 5.0g |
$1821.0 | 2024-05-23 | |
| Enamine | EN300-744904-10.0g |
1-(7-chloro-1-benzofuran-2-yl)-3-methylbutan-1-one |
1602401-34-2 | 95% | 10.0g |
$2701.0 | 2024-05-23 |
1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one
Professional Introduction to Compound with CAS No. 1602401-34-2 and Product Name: 1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one
The compound identified by the CAS number 1602401-34-2 and the product name 1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a benzofuran moiety combined with a chloro substituent and a methylbutan-1-one side chain creates a molecular scaffold that is both complex and intriguing, offering numerous possibilities for further exploration.
In recent years, there has been a growing interest in heterocyclic compounds, particularly those containing the benzofuran core, due to their diverse biological activities. Benzofuran derivatives have been extensively studied for their roles as intermediates in the synthesis of various pharmacologically active agents. The specific substitution pattern in 1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one makes it a promising candidate for further investigation into its pharmacological properties. The chloro group at the 7-position of the benzofuran ring is particularly noteworthy, as it can influence the electronic properties of the molecule and potentially enhance its binding affinity to biological targets.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. The compound 1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one exemplifies this principle, as its unique architecture may confer distinct properties compared to more conventional scaffolds. Researchers have been exploring various synthetic routes to optimize the production of this compound, aiming to achieve high yields and purity levels suitable for further biological testing. The development of efficient synthetic methodologies is crucial for advancing the study of such compounds and unlocking their potential therapeutic benefits.
The benzofuran core is known for its ability to interact with biological systems in multiple ways. It can serve as a scaffold for molecules that target specific enzymes or receptors, making it valuable in the design of novel drugs. The methylbutan-1-one side chain in 1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one adds another layer of complexity, potentially influencing both the solubility and metabolic stability of the compound. These factors are critical considerations in drug development, as they can impact how effectively a drug reaches its target and how long it remains active in the body.
Advances in computational chemistry have also played a significant role in understanding the behavior of complex molecules like 1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one. Molecular modeling techniques allow researchers to predict how a compound might interact with biological targets at the atomic level. This information can guide experimental design and help identify potential modifications that could enhance the activity or selectivity of the molecule. By integrating experimental data with computational insights, scientists can accelerate the discovery process and bring new therapeutic agents to market more efficiently.
The pharmaceutical industry continues to seek innovative compounds that address unmet medical needs. The study of heterocyclic compounds such as 1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one represents a key area of research aimed at developing new treatments for various diseases. The combination of structural complexity and potential biological activity makes this class of compounds particularly attractive for drug discovery efforts. As our understanding of molecular interactions grows, so does our ability to design molecules with tailored properties that could revolutionize modern medicine.
In conclusion, the compound identified by CAS number 1602401-34-2 and named 1-(7-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-one is a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an intriguing subject for study. With ongoing advancements in synthetic chemistry, computational modeling, and biological testing, this compound holds great promise for contributing to future medical breakthroughs.
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